molecular formula C19H30N2O2 B10962451 2-(4-Tert-butylphenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one

2-(4-Tert-butylphenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one

Cat. No.: B10962451
M. Wt: 318.5 g/mol
InChI Key: NBWPWPQVTICCLB-UHFFFAOYSA-N
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Description

2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE is an organic compound with a complex structure that includes a tert-butyl group, a phenoxy group, a methyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE typically involves multiple steps. One common method starts with the condensation of phenol with epoxy cyclohexane, followed by alkylation on the benzene ring. This process avoids the generation of ortho-alkylation and meta-alkylation isomers due to the steric hindrance effect of the substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(TERT-BUTYL)PHENOXY]-2-METHYL-1-(4-METHYLPIPERAZINO)-1-PROPANONE stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in scientific research.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-2-methyl-1-(4-methylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C19H30N2O2/c1-18(2,3)15-7-9-16(10-8-15)23-19(4,5)17(22)21-13-11-20(6)12-14-21/h7-10H,11-14H2,1-6H3

InChI Key

NBWPWPQVTICCLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)N2CCN(CC2)C

Origin of Product

United States

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